N~1~-(5-BROMO-2-PYRIDYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Description
N¹-(5-Bromo-2-pyridyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a brominated pyridine ring and a 1,2,4-triazole moiety linked via a sulfanyl (-S-) group. This compound is of interest in medicinal chemistry due to the pharmacological versatility of triazole derivatives, including antimicrobial, anticancer, and antifungal activities .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-6-7-13(17-8-11)19-14(22)9-23-15-18-10-21(20-15)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRNAUQJVACKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-Nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
- Structural Differences : Replaces the bromopyridyl group with a nitro-substituted phenyl ring.
- Single-crystal X-ray studies confirm planar triazole and phenyl rings, favoring intermolecular interactions .
- Biological Activity : Demonstrates antifungal properties, suggesting the nitro group may enhance redox-mediated toxicity .
N-(2-Bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Differences : Features an ethyl group on the triazole ring and a brominated methylphenyl acetamide group.
- Molecular docking studies predict enhanced interactions with enzymes like cytochrome P450 .
N-(1,3-Benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Structural Differences : Substitutes pyridine with a benzothiazole ring.
Analogues with Varied Heterocyclic Cores
2-{[5-(4-Methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- Structural Differences : Incorporates a triazolo-thiazole core and a thiadiazole ring.
- Impact : The extended π-system enhances binding to kinase targets, with reported activity against inflammatory pathways .
Substituent Effects on Reactivity and Bioactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
